Chiral Differentiation: (R)-(+)-Tetraconazole Is 1.49–1.98 Times More Fungicidally Active Than the (S)-(−)-Enantiomer
Tetraconazole is used as a racemic mixture, but its biological activity is strongly enantiomer-dependent. In standardized bioassays against Rhizoctonia cerealis and Fusarium graminearum, the (R)-(+)-enantiomer demonstrated 1.49–1.98 times greater fungicidal activity than the (S)-(−)-enantiomer [1]. This degree of enantioselective potency differentiation is not uniformly observed across all chiral commercial triazole DMIs and represents a quantifiable quality attribute for procurement of enantiopure or enantioenriched tetraconazole formulations that can achieve equivalent efficacy at lower total application rates.
| Evidence Dimension | Fungicidal activity (relative potency fold difference) |
|---|---|
| Target Compound Data | (R)-(+)-tetraconazole: 1.49–1.98× more active than (S)-(−)-enantiomer |
| Comparator Or Baseline | (S)-(−)-tetraconazole enantiomer (baseline = 1× activity) |
| Quantified Difference | 1.49–1.98 fold activity advantage for (R)-(+)-enantiomer over (S)-(−)-enantiomer |
| Conditions | In vitro bioassay against R. cerealis and F. graminearum; absolute configurations confirmed by ECD |
Why This Matters
Enables procurement of enantiomerically enriched tetraconazole with higher specific activity, potentially reducing field application rates by approximately 33–50% and lowering environmental input per hectare.
- [1] Zhou T, et al. Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior. Environ Pollut. 2019;247:902-909. doi:10.1016/j.envpol.2019.01.013. PMID: 30648617. View Source
